
2-Chloro-6,8-difluoroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,8-difluoroquinazoline is a heterocyclic aromatic compound. It has a molecular weight of 200.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the quinazoline ring structure.科学的研究の応用
Anticancer Properties
2-Chloro-6,8-difluoroquinazoline has been explored for its potential anticancer properties. Specifically, derivatives of 2-chloroquinazoline have shown promise as potent apoptosis inducers in cancer research. Studies have identified compounds derived from 2-chloroquinazoline as efficacious against cancer, with significant blood-brain barrier penetration, indicating potential for treating brain and other cancer types. These compounds exhibit potent apoptosis-inducing capabilities, demonstrating their relevance in anticancer strategies (Sirisoma et al., 2009).
Material Science and Photophysical Studies
In the realm of material science, this compound derivatives have been subjected to study for their unique photophysical properties. Research involving the synthesis and examination of these derivatives has revealed interesting absorption and emission characteristics, contributing to the development of novel materials with potential applications in organic electronics and light-emitting diodes (LEDs). These studies highlight the versatility of 2-chloroquinazoline compounds in creating materials with desirable photophysical attributes (Mphahlele et al., 2014).
Chelation and Metal Ion Sensing
The chemical structure of this compound lends itself to modifications that enhance its ability to act as a chelating agent. Studies have investigated its derivatives as chemosensors for metal ions, showcasing their potential in environmental monitoring and analytical chemistry. For example, certain quinazoline derivatives have demonstrated selective responsiveness to specific metal ions, indicating their utility in detecting and measuring metal concentrations in various settings (Prodi et al., 2001).
Antibacterial and Antimicrobial Activity
Research into the antibacterial properties of this compound and its derivatives has shown potential in addressing microbial resistance. Synthesis and evaluation of novel derivatives have revealed promising antibacterial activities against various bacterial strains, suggesting their applicability in developing new antimicrobial agents. Such studies underscore the importance of quinazoline derivatives in the ongoing search for effective treatments against resistant bacterial infections (Al-Hiari et al., 2007).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
It is known that quinazoline derivatives, which include 2-chloro-6,8-difluoroquinazoline, often target bacterial enzymes such as dna gyrase and dna topoisomerase iv . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
For instance, they can stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . This is a very effective way of killing bacteria .
Biochemical Pathways
Quinazoline derivatives are known to affect the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the supercoiling process essential for DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
Quinazoline derivatives generally have good bioavailability and tissue penetration, making them potent agents .
Result of Action
The inhibition of dna gyrase and topoisomerase iv by quinazoline derivatives typically results in the disruption of dna replication and transcription, leading to bacterial cell death .
Action Environment
It is known that the efficacy of quinazoline derivatives can be influenced by factors such as ph and temperature .
特性
IUPAC Name |
2-chloro-6,8-difluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZTIUHRJIWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203445-32-1 |
Source


|
| Record name | 2-chloro-6,8-difluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
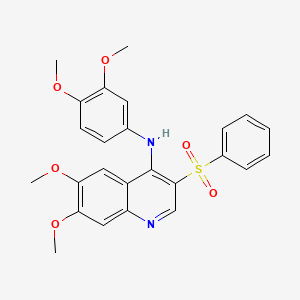
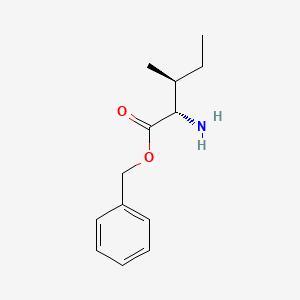
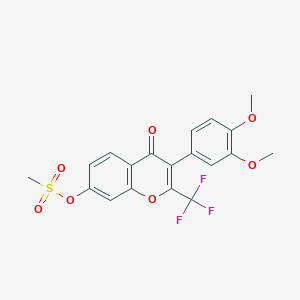
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
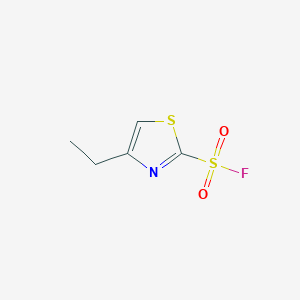
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)
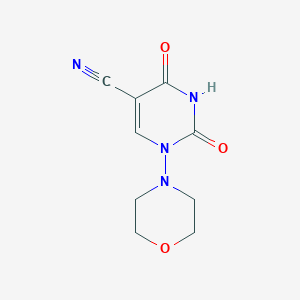

![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2598294.png)
![5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2598295.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)
